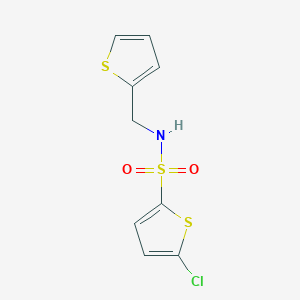![molecular formula C20H26N2O4S B4422383 4-[(3,4-dimethoxyphenyl)sulfonyl]-2-methyl-1-(4-methylphenyl)piperazine](/img/structure/B4422383.png)
4-[(3,4-dimethoxyphenyl)sulfonyl]-2-methyl-1-(4-methylphenyl)piperazine
Übersicht
Beschreibung
4-[(3,4-dimethoxyphenyl)sulfonyl]-2-methyl-1-(4-methylphenyl)piperazine, also known as PDP, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. PDP is a piperazine derivative that contains two aromatic rings, a sulfone group, and a piperazine ring.
Wirkmechanismus
The mechanism of action of 4-[(3,4-dimethoxyphenyl)sulfonyl]-2-methyl-1-(4-methylphenyl)piperazine involves the inhibition of enzymes that are involved in the breakdown of neurotransmitters. By inhibiting these enzymes, this compound increases the concentration of neurotransmitters in the brain, leading to enhanced cognitive function and mood regulation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the concentration of acetylcholine and dopamine in the brain, leading to enhanced cognitive function and mood regulation. This compound has also been shown to exhibit antioxidant and anti-inflammatory activities, which may be beneficial for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(3,4-dimethoxyphenyl)sulfonyl]-2-methyl-1-(4-methylphenyl)piperazine has several advantages for lab experiments, including its potent inhibitory activity against enzymes involved in neurotransmitter regulation and its antioxidant and anti-inflammatory activities. However, this compound also has some limitations, including its low solubility in aqueous solutions, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-[(3,4-dimethoxyphenyl)sulfonyl]-2-methyl-1-(4-methylphenyl)piperazine. One potential direction is the development of this compound derivatives with improved solubility and pharmacokinetic properties. Another direction is the investigation of the potential therapeutic applications of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its effects on neurotransmitter regulation and cognitive function.
Conclusion:
In conclusion, this compound is a compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry, pharmacology, and neuroscience. This compound exhibits potent inhibitory activity against enzymes involved in neurotransmitter regulation and has antioxidant and anti-inflammatory activities. Further research is needed to fully understand the potential therapeutic applications of this compound and to develop this compound derivatives with improved pharmacokinetic properties.
Wissenschaftliche Forschungsanwendungen
4-[(3,4-dimethoxyphenyl)sulfonyl]-2-methyl-1-(4-methylphenyl)piperazine has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit potent inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the regulation of neurotransmitters such as acetylcholine and dopamine, which are crucial for cognitive function and mood regulation.
Eigenschaften
IUPAC Name |
4-(3,4-dimethoxyphenyl)sulfonyl-2-methyl-1-(4-methylphenyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-15-5-7-17(8-6-15)22-12-11-21(14-16(22)2)27(23,24)18-9-10-19(25-3)20(13-18)26-4/h5-10,13,16H,11-12,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGCELOFYUWBNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=CC=C(C=C2)C)S(=O)(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



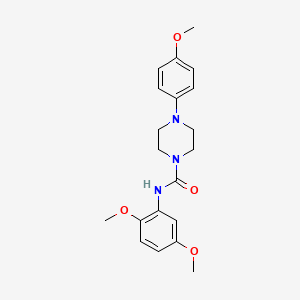
![2-[4-(2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B4422306.png)

![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4422323.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B4422324.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B4422332.png)
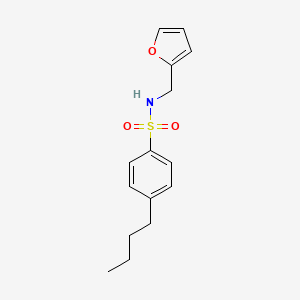
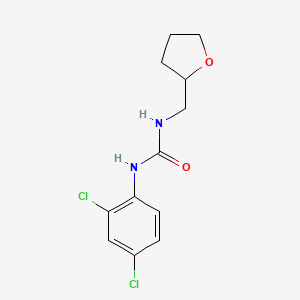

![1-[(4-ethylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4422356.png)
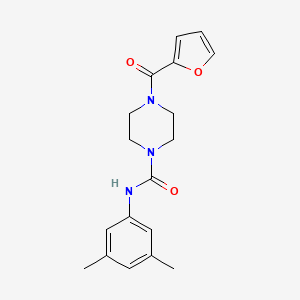

![2-{[4-allyl-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4422392.png)
